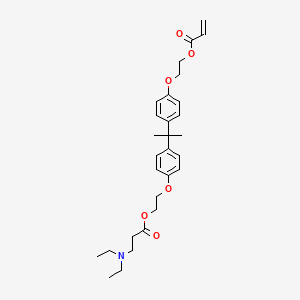
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate typically involves multiple steps. A common method includes the reaction of methylbenzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxy compound, and finally reacting with ammonium chloride to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
- 2-[(2-Methyl-1-oxoallyl)oxy]ethyl hydrogen maleate
Uniqueness
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84864-53-9 |
|---|---|
Molecular Formula |
C29H39NO6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C29H39NO6/c1-6-27(31)35-21-19-33-25-13-9-23(10-14-25)29(4,5)24-11-15-26(16-12-24)34-20-22-36-28(32)17-18-30(7-2)8-3/h6,9-16H,1,7-8,17-22H2,2-5H3 |
InChI Key |
LXJDZBHLBVBEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















